2-(1-Cyclohexen-1-yl)hexanoic acid
Description
2-(1-Cyclohexen-1-yl)hexanoic acid is a cyclohexene-substituted carboxylic acid with a six-carbon aliphatic chain (hexanoic acid backbone) and a cyclohexenyl group attached to the second carbon atom. Cyclohexenyl-substituted carboxylic acids are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive carboxylic acid group and the conformational flexibility of the cyclohexene ring .
The cyclohexene moiety introduces steric and electronic effects that influence solubility, acidity (pKa), and reactivity. These properties suggest that this compound would exhibit higher hydrophobicity and a higher molecular weight (~184.24 g/mol) due to its longer carbon chain.
Properties
CAS No. |
72474-07-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h7,11H,2-6,8-9H2,1H3,(H,13,14) |
InChI Key |
ZTXTUIUYIXIUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexen-1-yl)hexanoic acid typically involves the reaction of cyclohexene with hexanoic acid under specific conditions. One common method is the catalytic hydrogenation of cyclohexene followed by the addition of hexanoic acid. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexen-1-yl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions where functional groups on the hexanoic acid chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted hexanoic acids.
Scientific Research Applications
2-(1-Cyclohexen-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-yl)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 2-(Cyclohexen-1-yl)acetic acid (CAS 18294-87-6)
- Structure : Cyclohexene-substituted acetic acid.
- Molecular Weight : 140.18 g/mol.
- Key Properties : Boiling point 140–142°C/25 mmHg, melting point 33°C, density 1.04 g/cm³.
- Applications: Used in organic synthesis; the shorter carbon chain enhances solubility in polar aprotic solvents compared to hexanoic acid derivatives .
(b) Hexanoic acid 2-(diethylamino)ethyl ester (DA-6)
(c) 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (CAS 166412-78-8)
(d) Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (CAS 197247-91-9)
- Structure: Cyclohexane ring with amino, hydroxy, and carboxylic acid groups.
- Molecular Weight : 159.18 g/mol.
- Key Properties: Chiral structure influences biological activity; used in pharmaceutical synthesis. The amino and hydroxy groups enable hydrogen bonding, enhancing solubility in aqueous media compared to non-polar 2-(1-Cyclohexen-1-yl)hexanoic acid .
Biological Activity
2-(1-Cyclohexen-1-yl)hexanoic acid (CAS No. 72474-07-8) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its cyclohexene ring and a hexanoic acid chain. The molecular formula is C12H20O2, with a molecular weight of 196.29 g/mol. Its structure facilitates various interactions with biological molecules, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. It may act as a modulator of certain signaling pathways, influencing cellular responses such as inflammation and apoptosis.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial effects against various bacterial strains. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death. This property may be beneficial in developing new antibacterial agents.
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 50 µM, indicating significant cytotoxicity at relatively low concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 50 | Cytotoxicity observed |
| HeLa | 75 | Moderate cytotoxicity |
| A549 | 100 | Low cytotoxicity |
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The administration of this compound led to a significant reduction in paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is rapidly absorbed and metabolized in vivo. Its half-life is approximately 4 hours, with primary metabolism occurring via β-oxidation pathways in the liver.
Toxicology
Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it may also possess cytotoxic effects at high concentrations. Long-term exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
